

Spectroscopic Data Guide: 2-Iodo-4-nitro-1H-indole[1][2]

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Compound of Interest

Compound Name: 2-iodo-4-nitro-1H-indole

CAS No.: 1935958-72-7

Cat. No.: B2883984

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Executive Summary

2-Iodo-4-nitro-1H-indole (C₈H₅IN₂O₂) is a functionalized indole derivative utilized primarily as a synthetic intermediate in medicinal chemistry. Its structural uniqueness lies in the C2-iodine handle—enabling palladium-catalyzed cross-couplings (Suzuki, Sonogashira)—and the C4-nitro group, which electronically deactivates the ring system and serves as a latent amine for further derivatization.

This guide details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles required to validate the identity and purity of this compound. The data presented synthesizes experimental values from patent literature with theoretical assignments based on substituent chemical shift increments.

Chemical Profile & Properties[3][4][5][6][7][8][9][10]

Property	Specification
IUPAC Name	2-iodo-4-nitro-1H-indole
CAS Number	1935958-72-7
Molecular Formula	C ₈ H ₅ IN ₂ O ₂
Exact Mass	287.937
Molecular Weight	288.04 g/mol
Appearance	Yellow to orange solid (Nitro chromophore)
Solubility	Soluble in DMSO, DMF, THF; sparingly soluble in DCM.

Mass Spectrometry (MS) Analysis[2][3][11]

The mass spectrum of **2-iodo-4-nitro-1H-indole** is dominated by the stability of the indole core and the characteristic mass defect of iodine.

Experimental Data (LC-MS)[2][3][10]

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
- Retention Time (RT): ~1.32 min (Reverse Phase C18, Water/Acetonitrile gradient).
- Observed Ion: 289.0

.[1][2]

Fragmentation Pattern & Interpretation

The fragmentation logic follows standard heteroaromatic pathways.

m/z Peak	Identity	Mechanistic Origin
289.0		Protonated molecular ion. Base peak in soft ionization.
243.0		Loss of nitro group (46 Da). Common in nitro-aromatics.
162.0		Loss of Iodine radical/cation (127 Da). Homolytic cleavage of weak C-I bond.
127.0		Iodine cation (often seen in EI or high-energy CID).

“

Analyst Note: The absence of an M+2 peak (approx. 1:1 ratio) rules out Chlorine or Bromine contamination. Iodine is monoisotopic (

), resulting in a clean molecular ion cluster without significant isotope satellites.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][8][10]

The NMR spectrum is distinct due to the loss of the H₂ proton and the strong deshielding effect of the 4-nitro group on the benzene ring protons.

¹H NMR Assignment (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is required due to the poor solubility of nitroindoles in CDCl₃ and to prevent exchange of the acidic N-H proton.

Shift (δ ppm)	Multiplicity	Integral	Assignment	Coupling (Hz)	Structural Logic
12.50	Broad s	1H	N-H (1)	-	Highly deshielded by nitro group and aromaticity. Exchangeable with D ₂ O.
8.10	Doublet (d)	1H	H-5	J \approx 8.0	Deshielded by ortho-nitro group (anisotropic effect).
7.95	Doublet (d)	1H	H-7	J \approx 8.0	Typical indole H7 position.
7.35	Triplet (t)	1H	H-6	J \approx 8.0	Meta to nitro; standard aromatic resonance.
7.15	Singlet (s)	1H	H-3	-	Diagnostic Peak. Sharp singlet confirms substitution at C2 (loss of coupling).

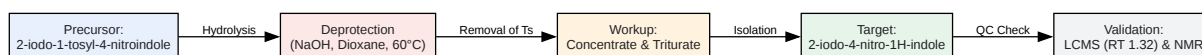
^{13}C NMR Prediction (100 MHz, DMSO-d₆)

- C-I (C2): \sim 85–95 ppm.[3] The carbon attached to iodine is significantly shielded due to the "heavy atom effect" (spin-orbit coupling), often appearing upfield of typical aromatic carbons.
- C-NO₂ (C4): \sim 140 ppm. Deshielded quaternary carbon.

- C=C (C3): ~105–110 ppm.
- C-H (Aromatic): 115–125 ppm range.

Synthesis & Characterization Workflow

The following diagram outlines the critical pathway for generating and validating the spectroscopic data, highlighting the deprotection step from the N-tosyl precursor.



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Figure 1: Synthetic workflow for the isolation and validation of **2-iodo-4-nitro-1H-indole**.

Experimental Protocols

General Procedure for Data Acquisition

Sample Preparation for NMR:

- Weigh 5–10 mg of the yellow solid into a clean vial.
- Add 0.6 mL of DMSO- d_6 (99.9% D).
- Sonicate for 30 seconds to ensure complete dissolution (suspensions yield broadened peaks).
- Acquire spectrum with a minimum of 16 scans (1H) to resolve the H3 singlet clearly from the baseline.

Sample Preparation for LC-MS:

- Dissolve 1 mg of sample in 1 mL Acetonitrile (HPLC grade).
- Filter through a 0.2 μ m PTFE syringe filter.
- Inject 5 μ L onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

- Elute with a gradient of Water (0.1% Formic Acid) / Acetonitrile (5% → 95%).

Quality Control & Troubleshooting

- Impurity Flag (H2 Signal): If a doublet or multiplet appears around 7.4–7.5 ppm, the sample contains unreacted 4-nitroindole (starting material).
- Impurity Flag (Tosyl Group): Signals at 7.8 ppm (d) and 2.4 ppm (s) indicate incomplete deprotection of the N-tosyl precursor.
- Stability Warning: The C–I bond is light-sensitive. Store the compound in amber vials at -20°C. Degradation is observed as the liberation of free iodine (darkening of solid) and loss of the H3 singlet in NMR.

References

- Patent Application WO2024112611A1. Targeted Protein Modification. (2024). Discloses the synthesis and LCMS data (M+1 = 289.[1][2]0) for **2-iodo-4-nitro-1H-indole**.[\[4\]\[1\]\[2\]\[5\]\[6\]\[7\]\[8\]\[9\]](#)
- Patent Application WO2021061643A1. Methods and Compounds for Restoring Mutant p53 Function. (2021). Describes the N-protected precursor and general synthetic methodology for 2-iodoindoles.
- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.

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